molecular formula C25H27N5O3S B2824723 N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932495-96-0

N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2824723
CAS No.: 932495-96-0
M. Wt: 477.58
InChI Key: YOYCLQVNLPAEPR-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • Substituents: 2-Ethyl group: Enhances lipophilicity and metabolic stability. 6-[(4-Methoxyphenyl)methyl]: Introduces aromaticity and electron-donating methoxy groups, which may improve solubility and target binding.

This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of pyrimidine derivatives in drug discovery .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-29-14-21-23(28-29)24(32)30(13-18-7-10-20(33-4)11-8-18)25(27-21)34-15-22(31)26-19-9-6-16(2)17(3)12-19/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCLQVNLPAEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the thioacetamide group and the 3,4-dimethylphenyl substituent. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the aromatic ring or the thioacetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrazolo[4,3-d]pyrimidine core differentiates this compound from related heterocycles:

Core Structure Example Compound Key Differences Biological Implications
Pyrazolo[4,3-d]pyrimidine Target compound Unique nitrogen arrangement; ethyl and methoxyphenyl substituents. Potential kinase inhibition or antiproliferative activity
Pyrrolo[2,3-d]pyrimidine 7-cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino) derivative () Pyrrole ring fused to pyrimidine; sulfamoyl group. Antifolate activity (e.g., DHFR/TS inhibition)
Thieno[3,2-d]pyrimidine 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno... () Sulfur-containing thiophene ring; thiadiazole substituent. Enhanced metabolic stability; antimicrobial activity

Substituent Effects on Bioactivity

  • Methoxyaryl Groups :

    • The 4-methoxyphenylmethyl group in the target compound is analogous to methoxy-substituted pyridines in . Such groups improve solubility and modulate receptor binding via electron-donating effects .
    • In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance hydrophobicity and membrane permeability but may reduce solubility .
  • Sulfanyl Acetamide Linkers: The sulfanyl bridge in the target compound is structurally similar to derivatives in and . This motif facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymatic pockets .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (Morgan fingerprints) and molecular networking (–9):

Compound Tanimoto Similarity to Target Structural Overlap Predicted Bioactivity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo... () 0.68 Shared sulfanyl acetamide linker; divergent core. Antimicrobial activity
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-pyrimidine () 0.52 Methoxyphenyl and dimethylphenyl groups; pyrimidine core. Antifungal/antibacterial activity
LY231514 (Pyrrolo[2,3-d]pyrimidine in ) 0.45 Ethyl substituent; divergent core and linker. DHFR/TS inhibition; antitumor activity

Biological Activity

N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It features a pyrazolo[4,3-d]pyrimidine core, which is known for its pharmacological significance. The presence of various functional groups contributes to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown effective inhibition against various bacterial strains and fungi .
  • Anticancer Properties
    • The compound's structural analogs have been evaluated for anticancer activity. Research indicates that certain pyrazolo derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • Anti-inflammatory Effects
    • Compounds related to this structure have been noted for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, which is crucial in many inflammatory diseases .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or inflammation.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted on pyrazolo derivatives showed that specific modifications enhanced their antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was significantly lower than that of conventional antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that N-(3,4-dimethylphenyl)-2-{...} induced apoptosis in human cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant
AnticancerInduces apoptosis
Anti-inflammatoryInhibits NF-kB

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify functional groups and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and gradient elution with acetonitrile/water .
    Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

How can reaction conditions be optimized to improve yield and minimize side products?

Q. Advanced Research Focus

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane reduces side reactions in sulfanylation .
  • Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and thermal stability of intermediates .
  • Catalyst screening : Test bases like sodium hydride or triethylamine to optimize coupling efficiency .
    Data-Driven Approach : Use Design of Experiments (DoE) to statistically model variables (e.g., temperature, molar ratios) for maximum yield .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Orthogonal assays : Validate target binding (e.g., kinase inhibition) using both biochemical (e.g., FRET) and cellular (e.g., luciferase reporter) assays .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in vitro vs. in vivo .
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., the 4-methoxyphenylmethyl substituent’s role in potency) .

What computational strategies predict interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, prioritizing the pyrazolo-pyrimidine core’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of key interactions (e.g., sulfanyl-acetamide with catalytic lysine) .
    Validation : Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

How can derivatives be designed for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Functional group substitution : Replace the 4-methoxyphenylmethyl group with electron-withdrawing (e.g., -CF3_3) or bulky substituents to probe steric/electronic effects .
  • Bioisosteric replacement : Substitute the sulfanyl linker with selenyl or ether groups to evaluate pharmacokinetic impacts .
    Synthetic Workflow : Use parallel synthesis (e.g., 96-well plates) for high-throughput generation of analogs .

What strategies ensure accurate identification of reaction intermediates?

Q. Methodological Focus

  • Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization .
  • LC-MS : Detect intermediates in real-time with in-line mass spectrometry (e.g., Q-TOF systems) .
    Troubleshooting : If intermediates degrade, employ low-temperature quench protocols (-20°C) and inert atmospheres .

How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Q. Data Analysis Focus

  • Reference standards : Compare with spectra of structurally related pyrazolo-pyrimidine derivatives .
  • Dynamic NMR : Heat samples to 50°C to reduce signal splitting caused by conformational exchange .
  • X-ray crystallography : Resolve ambiguity by determining the crystal structure of key intermediates .

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